molecular formula C14H16N2O4 B5495497 2,4-diethoxy-N-3-isoxazolylbenzamide

2,4-diethoxy-N-3-isoxazolylbenzamide

Cat. No. B5495497
M. Wt: 276.29 g/mol
InChI Key: KBPZBDUEARTTNO-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-3-isoxazolylbenzamide, also known as A-438079, is a synthetic compound that belongs to the class of isoxazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pain management and neurological disorders.

Scientific Research Applications

2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have potential applications in scientific research, particularly in the field of pain management and neurological disorders. This compound has been extensively studied as an antagonist of the P2X7 receptor, which is involved in the regulation of pain and inflammation. Additionally, 2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-3-isoxazolylbenzamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of pain and inflammation. By blocking the P2X7 receptor, 2,4-diethoxy-N-3-isoxazolylbenzamide can reduce pain and inflammation in various animal models. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to reduce pain and inflammation in various animal models of inflammatory pain. Additionally, 2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-diethoxy-N-3-isoxazolylbenzamide in lab experiments is its high potency and specificity for the P2X7 receptor. This compound has been extensively studied in animal models and has been shown to be effective in reducing pain and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on 2,4-diethoxy-N-3-isoxazolylbenzamide. One potential direction is to study the effects of this compound on other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of 2,4-diethoxy-N-3-isoxazolylbenzamide in animal models and humans. Finally, future research should focus on developing more water-soluble analogs of this compound to improve its efficacy and ease of administration in lab experiments.
Conclusion
In conclusion, 2,4-diethoxy-N-3-isoxazolylbenzamide is a promising compound for scientific research, particularly in the field of pain management and neurological disorders. This compound has been extensively studied for its potential applications as an antagonist of the P2X7 receptor and has shown to have several biochemical and physiological effects in animal models. While there are limitations to using this compound in lab experiments, further research is needed to determine its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2,4-diethoxy-N-3-isoxazolylbenzamide involves the reaction of 2,4-diethoxybenzoic acid with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.

properties

IUPAC Name

2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-18-10-5-6-11(12(9-10)19-4-2)14(17)15-13-7-8-20-16-13/h5-9H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPZBDUEARTTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=NOC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide

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